4-Methyl withaferin A vs. Withaferin A | Direct Comparative Antiproliferative Potency in Human Tumor Cell Lines
In a direct head-to-head comparison under identical experimental conditions, 4-Methyl withaferin A demonstrated superior antiproliferative potency against three human tumor cell lines relative to the parent compound withaferin A. Specifically, the IC50 values for 4-Methyl withaferin A were lower in HeLa cervical cancer and MCF-7 breast cancer cells, while the potency in A549 lung cancer cells was comparable [1].
| Evidence Dimension | Antiproliferative activity (IC50, μM) against human tumor cell lines |
|---|---|
| Target Compound Data | HeLa (lag phase): 2.1 ± 0.01 μM; A-549 (lag phase): 4.0 ± 0.5 μM; MCF-7 (lag phase): 1.1 ± 0.2 μM |
| Comparator Or Baseline | Withaferin A: HeLa (lag phase): 4.1 ± 0.5 μM; A-549 (lag phase): 3.8 ± 0.3 μM; MCF-7 (lag phase): 2.1 ± 0.4 μM |
| Quantified Difference | HeLa: ~2.0-fold more potent (IC50 reduced from 4.1 to 2.1 μM); A-549: comparable potency (4.0 vs. 3.8 μM); MCF-7: ~1.9-fold more potent (IC50 reduced from 2.1 to 1.1 μM) |
| Conditions | 48 h incubation; MTT assay; lag phase of growth; data from same study (compound 27 vs. withaferin A) [1] |
Why This Matters
This head-to-head comparison under identical conditions provides the most reliable basis for selecting 4-Methyl withaferin A over withaferin A when enhanced potency in HeLa and MCF-7 cells is required.
- [1] Llanos, G.G., Araujo, L.M., Jiménez, I.A., Moujir, L.M., Rodríguez, J., Jiménez, C., Bazzocchi, I.L. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers. European Journal of Medicinal Chemistry, 2017, 140, 52-64. PMID: 28923386. Data extracted from Table 2. View Source
